Cas no 2229348-28-9 (1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid)

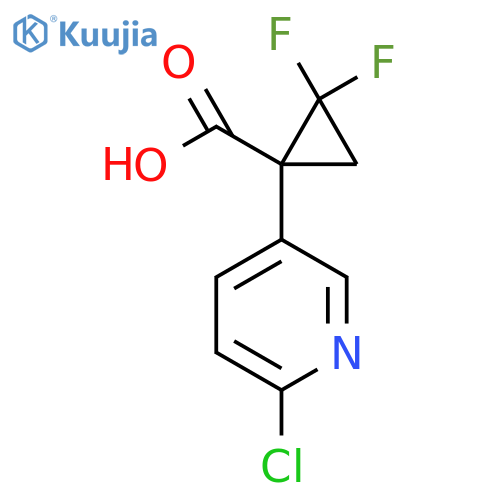

2229348-28-9 structure

商品名:1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid

- 2229348-28-9

- EN300-1949367

-

- インチ: 1S/C9H6ClF2NO2/c10-6-2-1-5(3-13-6)8(7(14)15)4-9(8,11)12/h1-3H,4H2,(H,14,15)

- InChIKey: HSYJGFIFVCSHDK-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=N1)C1(C(=O)O)CC1(F)F

計算された属性

- せいみつぶんしりょう: 233.0055125g/mol

- どういたいしつりょう: 233.0055125g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 50.2Ų

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949367-5.0g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 5g |

$4226.0 | 2023-05-31 | ||

| Enamine | EN300-1949367-0.05g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 0.05g |

$1224.0 | 2023-09-17 | ||

| Enamine | EN300-1949367-10.0g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 10g |

$6266.0 | 2023-05-31 | ||

| Enamine | EN300-1949367-0.1g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 0.1g |

$1283.0 | 2023-09-17 | ||

| Enamine | EN300-1949367-0.5g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 0.5g |

$1399.0 | 2023-09-17 | ||

| Enamine | EN300-1949367-1g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 1g |

$1458.0 | 2023-09-17 | ||

| Enamine | EN300-1949367-2.5g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 2.5g |

$2856.0 | 2023-09-17 | ||

| Enamine | EN300-1949367-0.25g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 0.25g |

$1341.0 | 2023-09-17 | ||

| Enamine | EN300-1949367-1.0g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 1g |

$1458.0 | 2023-05-31 | ||

| Enamine | EN300-1949367-10g |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |

2229348-28-9 | 10g |

$6266.0 | 2023-09-17 |

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

2229348-28-9 (1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量